molecular formula C7H12ClNO B2406782 4-Ethynylpiperidin-4-ol hydrochloride CAS No. 2044901-46-2

4-Ethynylpiperidin-4-ol hydrochloride

Cat. No.: B2406782
CAS No.: 2044901-46-2
M. Wt: 161.63
InChI Key: JEYXKBUJKFWTSP-UHFFFAOYSA-N
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Description

4-Ethynylpiperidin-4-ol hydrochloride is a chemical compound with the molecular formula C7H12ClNO and a molecular weight of 161.63 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of an ethynyl group and a hydroxyl group on the piperidine ring. This compound is typically available as a solid and is used in various scientific research applications .

Mechanism of Action

Target of Action

The primary targets of 4-Ethynylpiperidin-4-ol hydrochloride are currently under investigation. The compound is a novel derivative of piperidin-4-ol, which has been evaluated for potential treatment of HIV . .

Biochemical Pathways

The biochemical pathways affected by this compound are not well-defined. Given its potential role in HIV treatment, it may interact with pathways related to viral entry and replication. This is speculative and further studies are required to confirm these effects .

Result of Action

As a potential treatment for HIV, it may inhibit viral entry and replication, but this is speculative and requires further investigation .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and presence of other molecules could potentially affect its action. For instance, it is recommended to be stored at 4°C, under nitrogen, and away from moisture , suggesting that these conditions may be important for maintaining its stability and efficacy.

Preparation Methods

The synthesis of 4-Ethynylpiperidin-4-ol hydrochloride involves several steps. One common synthetic route starts with the reaction of piperidine with acetylene to introduce the ethynyl group. This is followed by hydroxylation to introduce the hydroxyl group at the 4-position of the piperidine ring. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically include the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-Ethynylpiperidin-4-ol hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and halogenating agents like thionyl chloride or phosphorus tribromide . The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

4-ethynylpiperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.ClH/c1-2-7(9)3-5-8-6-4-7;/h1,8-9H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYXKBUJKFWTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCNCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044901-46-2
Record name 4-ethynylpiperidin-4-ol hydrochloride
Source European Chemicals Agency (ECHA)
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